molecular formula C12H13N3O B054527 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine CAS No. 116177-94-7

5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine

Cat. No.: B054527
CAS No.: 116177-94-7
M. Wt: 215.25 g/mol
InChI Key: VSTUNJPIRVPVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine is a heterocyclic compound with the molecular formula C12H13N3O. It belongs to the class of triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a phenyl group attached to a triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with acetophenone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines.

Scientific Research Applications

5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

    6-Chloro-3-phenyl-1,2,4-triazine: Known for its herbicidal properties.

    3,5-Diamino-1,2,4-triazine: Used in the synthesis of pharmaceuticals and agrochemicals.

    2,4,6-Tris(ethoxy)-1,3,5-triazine: Employed in the production of resins and adhesives.

Uniqueness: 5-Ethoxy-6-methyl-3-phenyl-1,2,4-triazine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ethoxy and methyl groups enhance its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-ethoxy-6-methyl-3-phenyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-3-16-12-9(2)14-15-11(13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTUNJPIRVPVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=NC(=N1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.